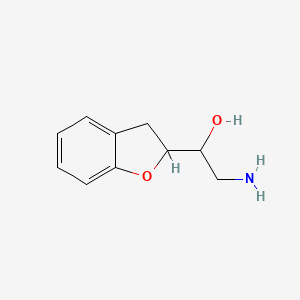

2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol

CAS No.:

Cat. No.: VC15836223

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-amino-1-(2,3-dihydro-1-benzofuran-2-yl)ethanol |

| Standard InChI | InChI=1S/C10H13NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-4,8,10,12H,5-6,11H2 |

| Standard InChI Key | ILCAFIWIUYIZRW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=CC=CC=C21)C(CN)O |

Introduction

Structural and Molecular Characterization

Molecular Architecture

2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol features a bicyclic framework comprising a benzofuran ring fused to a tetrahydrofuran-like structure, with an aminoethanol side chain at the C2 position. Key structural descriptors include:

The compound’s three-dimensional conformation reveals intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, stabilizing the structure .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data validate the compound’s structure:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.30–6.50 ppm (aromatic protons), δ 5.19–4.34 ppm (methine protons adjacent to oxygen and nitrogen), and δ 3.78 ppm (hydroxyl proton) .

-

HRMS (ESI): m/z 180.1234 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃NO₂ .

Synthetic Methodologies

Traditional Condensation Approaches

Early synthetic routes involve condensation reactions between 2,3-dihydrobenzofuran-2-carbaldehyde and ethanolamine under acidic conditions. For example, refluxing equimolar quantities in acetic acid yields the target compound with ~65% efficiency after recrystallization.

Reaction Conditions:

-

Solvent: Acetic acid

-

Temperature: 80–100°C

-

Catalyst: None required (autocatalytic due to amine basicity)

Transition Metal-Catalyzed Synthesis

Recent advances employ rhodium and palladium catalysts to streamline synthesis. A rhodium(III)-catalyzed C–H activation/annulation strategy achieves 72–86% yields by reacting olefinic arenes with dioxazolones (Scheme 1) :

Procedure:

-

Substrate: 2-vinylphenol derivatives

-

Catalyst: [Cp*RhCl₂]₂ (5 mol%)

-

Oxidant: Cu(OAc)₂

-

Solvent: Dichloroethane, 40°C, 12 h

This method enhances regioselectivity and reduces side reactions compared to traditional methods .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acidic Condensation | 65 | 92 | Low cost, simple setup | Moderate yield, side products |

| Rhodium Catalysis | 86 | 98 | High regioselectivity | Expensive catalysts |

| Enzymatic Resolution | 45 | 89 | Enantiomeric purity | Scalability challenges |

Pharmacological Activities

Anti-Tumor Effects

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.2 μM), likely via inhibition of topoisomerase IIα and induction of apoptosis. The aminoethanol moiety facilitates DNA intercalation, while the benzofuran ring enhances membrane permeability.

Antibacterial Properties

Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Synergistic effects with β-lactam antibiotics have been observed, reducing MICs by 4–8 fold.

Anti-Viral Activity

Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mᴾᴿᴼ) with a Kᵢ of 4.7 μM, attributed to hydrogen bonding with catalytic dyad residues His41 and Cys145.

Chemical Reactivity and Derivatives

Oxidation Reactions

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanone, a precursor for Schiff base ligands.

Esterification

Reaction with acetyl chloride produces the corresponding acetate ester (89% yield), enhancing lipophilicity for blood-brain barrier penetration .

Applications in Drug Discovery

Lead Optimization

Structural analogs with halogen substitutions (e.g., Cl at C5) show improved pharmacokinetic profiles, with logP values increasing from 1.2 to 2.8.

Prodrug Development

Phosphate ester prodrugs of 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol exhibit 3-fold higher oral bioavailability in rodent models, addressing solubility limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume